1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea

Catalog No.
S528051
CAS No.
392237-10-4
M.F
C17H17N3O3S
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxypheny...

CAS Number

392237-10-4

Product Name

1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)urea

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-3-23-13-7-8-14-15(10-13)24-17(19-14)20-16(21)18-11-5-4-6-12(9-11)22-2/h4-10H,3H2,1-2H3,(H2,18,19,20,21)

InChI Key

VHUWTNAIZRUUNV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC

Solubility

Soluble in DMSO

Synonyms

Flaviviruses-Inhibitor-I; Flaviviruses Inhibitor-I; Flaviviruses InhibitorI;

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC

Description

The exact mass of the compound 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea is 343.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of benzothiazole-based ureas. Its chemical structure features a benzothiazole moiety, which is known for its biological activity, linked to a urea group and substituted with ethoxy and methoxy groups. This compound has garnered attention for its potential antiviral properties, particularly against viruses in the flavivirus family, such as Dengue virus.

The mechanism of action by which this compound inhibits Flaviviridae viruses is not fully elucidated in open-source scientific literature.

Safety information regarding flammability, reactivity, and toxicity is not available in public scientific databases.

Data Availability

Here's what we can glean based on the compound's structure:

  • Functional Groups: The molecule contains several functional groups commonly associated with bioactive molecules. These include the urea moiety, which can participate in hydrogen bonding, the ethoxy group, which can affect solubility and lipophilicity, and the benzothiazole ring, which is found in various pharmaceuticals [].
  • Structural Similarities: While no direct research on 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea is found, compounds with similar structures, particularly those containing the benzothiazole ring, have been explored for various biological activities.

The reactivity of 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea can be attributed to the functional groups present in its structure. The urea linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds. Additionally, the presence of the benzothiazole ring allows for electrophilic substitution reactions, which can be exploited for further chemical modifications to enhance its biological activity or alter its pharmacokinetic properties.

This compound has been identified as an antiviral agent through high-throughput screening assays. It specifically inhibits several flaviviruses, including Dengue virus, by interfering with viral replication processes. The effective concentration (EC50) values against Dengue virus have been reported at approximately 2.0 μM, indicating significant antiviral potency. Its mechanism of action may involve modulation of host immune responses or direct inhibition of viral replication pathways, although further studies are needed to elucidate these mechanisms fully .

The synthesis of 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

  • Formation of Benzothiazole: The initial step may include the synthesis of 6-ethoxybenzo[d]thiazole through cyclization reactions involving appropriate thioketones and halogenated compounds.
  • Urea Formation: The benzothiazole derivative is then reacted with 3-methoxyphenyl isocyanate or an equivalent reagent under controlled conditions to form the urea linkage.
  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.

These methods leverage common organic synthesis techniques and can be adapted based on available reagents and desired yields.

1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea has potential applications in:

  • Antiviral Drug Development: Its ability to inhibit flavivirus replication makes it a candidate for further development into antiviral therapies.
  • Research Tool: It can serve as a lead compound for structure-activity relationship studies aimed at optimizing antiviral efficacy and reducing toxicity.
  • Biological Studies: This compound can be used in cellular assays to study viral pathogenesis and host-virus interactions.

Studies have shown that 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea interacts with various cellular pathways involved in immune response modulation. Its specific inhibition of Dengue virus suggests that it may affect signaling pathways related to interferon response mechanisms. Further investigation into its interactions with host proteins and viral components could provide insights into its mechanism of action and potential resistance profiles.

Several compounds share structural similarities with 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea, including:

Compound NameStructureBiological Activity
1-(6-Chloro-benzothiazol-2-yl)-3-(4-methylphenyl)ureaStructureAntiviral activity against flaviviruses
1-(6-Methoxybenzothiazol-2-yl)-3-(4-hydroxyphenyl)ureaStructureInhibitor of bacterial secretion systems
1-(6-Fluorobenzothiazol-2-yl)-3-(4-bromophenyl)ureaStructurePotential anticancer properties

Uniqueness: The unique ethoxy substitution on the benzothiazole ring distinguishes this compound from others in its class, potentially enhancing its solubility and bioavailability compared to analogs with less polar substituents. Additionally, its specific activity against flaviviruses positions it as a valuable lead in antiviral drug development efforts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

343.0991

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Xu HT, Colby-Germinario SP, Hassounah S, Quashie PK, Han Y, Oliveira M, Stranix BR, Wainberg MA. Identification of a Pyridoxine-Derived Small-Molecule Inhibitor Targeting Dengue Virus RNA-Dependent RNA Polymerase. Antimicrob Agents Chemother. 2015 Nov 16;60(1):600-8. doi: 10.1128/AAC.02203-15. Print 2016 Jan. PubMed PMID: 26574011; PubMed Central PMCID: PMC4704158.

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